molecular formula C13H11F2NO4S2 B6209551 2-[2-(2,4-dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid CAS No. 2728448-24-4

2-[2-(2,4-dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid

Cat. No.: B6209551
CAS No.: 2728448-24-4
M. Wt: 347.4
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Description

2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid is a complex organic compound characterized by its unique structural components, including a thiazole ring, a sulfonyl group, and difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the thiazole intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Difluoroacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl groups on the benzene ring.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol group under specific conditions.

    Substitution: The difluoroacetic acid moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted acetic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-[2-(2,4-dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes.

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of thiazole-containing compounds is beneficial.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-[2-(2,4-dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The sulfonyl group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules. The difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-acetic acid: Lacks the difluoro substitution, which may affect its reactivity and biological activity.

    2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-dichloroacetic acid: Contains chlorine atoms instead of fluorine, which can alter its chemical properties and interactions.

Uniqueness

The presence of the difluoroacetic acid moiety in 2-[2-(2,4-dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid imparts unique chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it distinct from its analogs. This uniqueness is particularly valuable in applications where specific reactivity and stability profiles are required.

Properties

CAS No.

2728448-24-4

Molecular Formula

C13H11F2NO4S2

Molecular Weight

347.4

Purity

0

Origin of Product

United States

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